Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol
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Overview
Description
Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where 4-bromo-1H-pyrazole reacts with butan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a pyrazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-bromo-1H-pyrazol-1-yl)butan-2-one.
Reduction: Formation of 3-(1H-pyrazol-1-yl)butan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol
- 4-Bromo-1H-pyrazole
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
Uniqueness
Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific structural features, including the cis-configuration and the presence of both a bromine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C7H11BrN2O |
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Molecular Weight |
219.08 g/mol |
IUPAC Name |
(2R,3S)-3-(4-bromopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3/t5-,6+/m0/s1 |
InChI Key |
OFXIYXXRVYMDKK-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)N1C=C(C=N1)Br |
Canonical SMILES |
CC(C(C)O)N1C=C(C=N1)Br |
Origin of Product |
United States |
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